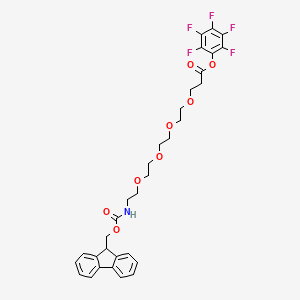

Fmoc-N-amido-PEG4-TFP ester

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F5NO8/c33-26-27(34)29(36)31(30(37)28(26)35)46-25(39)9-11-41-13-15-43-17-18-44-16-14-42-12-10-38-32(40)45-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,38,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXDZIKWJXUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F5NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Reactive Group Characterization for Research Applications

Elucidation of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Functionality

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for amines, a critical function in the stepwise synthesis of peptides and other organic molecules. wikipedia.orgamericanpeptidesociety.org Its widespread use is attributed to its unique cleavage conditions, which are orthogonal to many other protecting groups used in complex synthetic strategies. nih.govaltabioscience.com

Orthogonal Deprotection Strategies in Multistep Organic and Peptide Synthesis

In the realm of multistep synthesis, particularly in solid-phase peptide synthesis (SPPS), the ability to selectively deprotect one functional group while others remain intact is paramount. organic-chemistry.org This concept, known as orthogonality, allows for the precise control of bond formation. The Fmoc group is a cornerstone of one of the most prevalent orthogonal strategies in SPPS, often paired with acid-labile protecting groups for amino acid side chains, such as the tert-butyl (tBu) group. americanpeptidesociety.orgiris-biotech.de

The Fmoc group is stable under the acidic conditions used to cleave tBu and other acid-labile groups. altabioscience.com Conversely, the tBu group is resistant to the basic conditions required for Fmoc removal. iris-biotech.de This mutual stability enables the sequential deprotection of the N-terminal amine of a growing peptide chain for the addition of the next amino acid, without disturbing the side-chain protecting groups. altabioscience.com A typical deprotection cocktail for the Fmoc group in SPPS is a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This mild, base-labile deprotection allows for the efficient and rapid synthesis of long and complex peptides. americanpeptidesociety.org

Recent research has also explored alternative, non-traditional deprotection methods for the Fmoc group, such as hydrogenolysis under mildly acidic conditions. nih.govacs.org This approach can be valuable when the molecule of interest contains functionalities that are sensitive to the basic conditions of traditional Fmoc removal. nih.govresearchgate.net

| Protecting Group | Deprotection Condition | Orthogonality |

| Fmoc | Base (e.g., Piperidine) wikipedia.orgamericanpeptidesociety.org | Stable to acid altabioscience.com |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., Trifluoroacetic acid) americanpeptidesociety.org | Stable to base |

| Cbz (Carboxybenzyl) | Hydrogenolysis total-synthesis.com | Can be cleaved under specific conditions that leave Fmoc intact total-synthesis.com |

Mechanistic Considerations of Fmoc Cleavage and Mitigation of Side Product Formation in Research Protocols

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. publish.csiro.au A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. total-synthesis.com This generates a stabilized carbanion, which then eliminates to release the free amine, carbon dioxide, and dibenzofulvene (DBF). total-synthesis.com

A significant challenge in Fmoc chemistry is the potential for side reactions involving the dibenzofulvene byproduct. nih.gov DBF is an electrophile and can react with the newly liberated amine or other nucleophiles present in the reaction mixture, leading to the formation of unwanted adducts. total-synthesis.com The use of secondary amines like piperidine as the deprotection reagent is advantageous because they can trap the DBF to form a stable adduct, thereby preventing its interference with the desired reaction. total-synthesis.com

Other potential side reactions in Fmoc-based peptide synthesis include aspartimide formation, particularly in sequences containing aspartic acid, which can be catalyzed by both acidic and basic conditions. nih.goviris-biotech.de This can lead to a mixture of peptide isomers. Careful selection of protecting groups for the aspartate side chain can help minimize this issue. iris-biotech.de Another common side reaction, especially with C-terminal proline residues, is the formation of diketopiperazines. iris-biotech.de

Engineering with Polyethylene (B3416737) Glycol (PEG4) Linkers in Advanced Molecular Design

The inclusion of a polyethylene glycol (PEG) linker in the structure of Fmoc-N-amido-PEG4-TFP ester imparts several beneficial properties to the molecule and its subsequent conjugates. thermofisher.comchempep.com PEG linkers are flexible, hydrophilic chains composed of repeating ethylene (B1197577) oxide units. chempep.com

Influence of PEG Linker Characteristics on Conjugate Behavior in Aqueous Research Environments

Furthermore, the flexibility of the PEG chain provides a spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled molecule. thermofisher.comchempep.com The PEG linker can also create a hydration shell around the conjugate, which can reduce non-specific interactions with other proteins and surfaces, a phenomenon often referred to as a "stealth" effect. chempep.combiochempeg.com This can lead to improved bioavailability and reduced immunogenicity in certain applications. axispharm.com

| Property | Influence of PEG Linker |

| Solubility | Increased in aqueous solutions axispharm.comprecisepeg.com |

| Flexibility | Provides spatial separation and reduces steric hindrance thermofisher.comchempep.com |

| Non-specific Interactions | Reduced due to the formation of a hydration shell chempep.combiochempeg.com |

| Immunogenicity | Can be reduced |

Importance of Monodispersity and Defined PEG Length in Precision Bioconjugation Research

The "PEG4" designation in Fmoc-N-amido-PEG4-TFP ester signifies a monodisperse PEG linker, meaning it consists of exactly four ethylene glycol units. broadpharm.com This is in contrast to polydisperse PEG, which is a mixture of polymers with a range of molecular weights. broadpharm.com

The use of monodisperse PEGs is critical for precision in bioconjugation research. It ensures that every resulting conjugate has a uniform and well-defined structure and molecular weight. biochempeg.com This homogeneity is essential for the reproducibility of experiments and for the accurate characterization of the final product. In contrast, the heterogeneity of conjugates prepared with polydisperse PEGs can complicate analysis and may lead to inconsistent biological activity. biochempeg.com The precise length of the PEG linker also allows for fine-tuning of the spacer arm to optimize the distance between the conjugated molecules for a specific application. precisepeg.com

Reactivity Profile of the Tetrafluorophenyl (TFP) Ester Activated Carboxyl Group

The tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily participates in aminolysis reactions to form stable amide bonds. broadpharm.comwikipedia.org It is considered an activated ester, meaning the TFP group is a good leaving group, facilitating the reaction with primary amines. lumiprobe.com

The primary application of TFP esters in bioconjugation is the labeling of proteins, peptides, and other biomolecules at their primary amine groups, such as the N-terminus or the side chain of lysine (B10760008) residues. wikipedia.orglumiprobe.com The reaction typically proceeds efficiently at a slightly basic pH, often in the range of 7.5 to 9. broadpharm.comprecisepeg.com

A key advantage of TFP esters over other commonly used amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis in aqueous environments. broadpharm.comwikipedia.orgresearchgate.net NHS esters can hydrolyze relatively quickly, especially at higher pH values, which can lead to lower conjugation efficiencies. researchgate.net TFP esters exhibit greater resistance to this competing hydrolysis reaction, allowing for more controlled and reproducible labeling of biomolecules. broadpharm.comnih.gov However, it is worth noting that TFP esters can be more hydrophobic than their NHS counterparts. researchgate.net

| Amine-Reactive Ester | Key Characteristics |

| TFP Ester | High reactivity with primary amines, greater hydrolytic stability compared to NHS esters. broadpharm.comwikipedia.orgresearchgate.net |

| NHS Ester | Commonly used, but more susceptible to hydrolysis, especially at basic pH. researchgate.netnih.gov |

| PFP (Pentafluorophenyl) Ester | Similar to TFP esters, with high reactivity and good hydrolytic stability. thieme-connect.com |

Reaction Kinetics and Mechanistic Pathways of Amide Bond Formation with Amine Nucleophiles

The reaction of Fmoc-N-amido-PEG4-TFP ester with amine nucleophiles proceeds through a well-established nucleophilic acyl substitution mechanism. The process is initiated by the attack of the lone pair of electrons from the amine nitrogen atom on the carbonyl carbon of the TFP ester. This forms a transient tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, leading to the departure of the 2,3,5,6-tetrafluorophenoxide (TFP-O-) leaving group and the formation of a stable amide bond.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the pH of the reaction medium, and the solvent. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The reaction is typically carried out in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are capable of dissolving both the PEGylated reagent and the often-hydrophobic biomolecules.

The pH of the reaction environment is a critical parameter. For the amine to be an effective nucleophile, it must be in its unprotonated, free-base form. Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amine groups (usually pH 7.5-8.5 for the ε-amino group of lysine residues in proteins). However, at higher pH values, the competing hydrolysis of the TFP ester becomes more significant.

While specific kinetic data for Fmoc-N-amido-PEG4-TFP ester is not extensively published, the general kinetics of TFP esters with amines are well-documented. The reaction typically proceeds to completion within a few hours at room temperature. ulab360.com The presence of the PEG4 spacer in Fmoc-N-amido-PEG4-TFP ester can influence the reaction kinetics by affecting the solubility and local concentration of the reactants.

Table 1: Factors Influencing the Rate of Amide Bond Formation

| Factor | Effect on Reaction Rate | Rationale |

| Amine Nucleophilicity | Higher nucleophilicity increases the rate. | More nucleophilic amines are more efficient at attacking the ester carbonyl group. |

| pH | Optimal rate is typically at pH 7.5-8.5. | Balances the need for a deprotonated amine nucleophile with the risk of ester hydrolysis at higher pH. |

| Solvent | Aprotic polar solvents like DMF or DMSO are preferred. | They effectively dissolve both reactants and do not interfere with the reaction. |

| Temperature | Higher temperatures generally increase the rate. | Provides more kinetic energy for the molecules to overcome the activation energy barrier. |

| Steric Hindrance | Increased steric hindrance around the amine or ester decreases the rate. | Physically obstructs the approach of the nucleophile to the electrophilic center. |

Comparative Analysis of Reactivity and Hydrolytic Stability Against Alternative Activated Esters (e.g., N-Hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) Esters) in Research Settings

In the realm of bioconjugation, the choice of the activated ester is crucial for the success of the labeling or crosslinking experiment. The most common alternatives to TFP esters are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. The selection among these is often a trade-off between reactivity and stability.

Reactivity:

A comparative study of the reactivity of various activated esters with (2-phenylethyl)amine revealed that NHS esters are generally the most reactive, followed by PFP esters, and then TFP esters. thieme-connect.comwikipedia.org However, other research has suggested that TFP esters can be as reactive as or even superior to NHS esters, particularly in the context of PEGylation. thieme-connect.comwikipedia.org The higher reactivity of NHS esters can be advantageous for rapid conjugations, but it also makes them more susceptible to hydrolysis.

Hydrolytic Stability:

A key advantage of TFP esters over the more conventional NHS esters is their significantly greater hydrolytic stability, especially in aqueous media at the basic pH values required for efficient amine coupling. lumiprobe.com The hydrolysis of the activated ester is a competing side reaction that reduces the yield of the desired conjugate.

Studies have shown that the half-life of TFP esters in aqueous buffers is considerably longer than that of NHS esters. For instance, at pH 8, an NHS ester may have a half-life of minutes, whereas a TFP ester can be stable for several hours. researchgate.net One study reported a half-life of 48 hours for a TFP ester in an aqueous buffer at pH 7.4, compared to just 2 hours for an NHS ester under similar conditions. This enhanced stability of TFP esters provides a wider time window for conjugation reactions and can lead to higher yields of the final product, particularly when working with low concentrations of valuable biomolecules. nih.govresearchgate.netacs.org

The order of hydrolytic stability for these activated esters has been reported as NHS > PFP > TFP. thieme-connect.comwikipedia.org This indicates that while PFP esters are also more stable than TFP esters, NHS esters exhibit the highest stability against hydrolysis among the three. However, it is the balance between sufficient reactivity and enhanced stability that makes TFP esters a favorable choice in many applications.

Table 2: Comparative Properties of TFP, NHS, and PFP Esters

| Property | TFP Ester | NHS Ester | PFP Ester |

| Reactivity | Moderate to high | High | High |

| Hydrolytic Stability | High | Low to moderate | Moderate to high |

| Optimal pH for Conjugation | ~7.5 - 8.5 | ~7.0 - 7.5 | ~7.5 - 8.5 |

| Byproduct | 2,3,5,6-Tetrafluorophenol | N-Hydroxysuccinimide | Pentafluorophenol |

The byproduct of the TFP ester conjugation, 2,3,5,6-tetrafluorophenol, is a weak acid and is generally considered to be a relatively non-reactive leaving group, which minimizes the potential for side reactions.

Methodological Frameworks for Conjugation and Functionalization in Academic Research

Solution-Phase Bioconjugation Methodologies

Solution-phase conjugation involves the reaction of molecules in a homogeneous solution, a common approach for modifying purified biomolecules. The TFP ester of Fmoc-N-amido-PEG4-TFP ester is highly suited for these methodologies due to its reactivity towards primary amines under aqueous conditions.

The primary application of the TFP ester moiety is the covalent modification of biomolecules via reaction with primary amine groups. biosynth.combiosynth.com In proteins and antibodies, these amines are located at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. issuu.com The TFP ester reacts with these nucleophilic amines to form a stable amide bond, effectively "linking" the PEG4 unit to the biomolecule.

This conjugation strategy is widely employed in academic research for various purposes, including attaching labels, modifying properties, or preparing for subsequent reactions. TFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another class of amine-reactive reagents. TFP esters are considered less susceptible to hydrolysis in aqueous media than NHS esters, which can be an advantage in bioconjugation reactions, potentially leading to higher conjugation efficiencies. alfa-chemistry.com

The heterobifunctional nature of Fmoc-N-amido-PEG4-TFP ester makes it a valuable building block for constructing complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). acs.orgmedchemexpress.com In these applications, the linker connects two or more distinct molecular entities.

For instance, in a study focused on developing novel cross-linkers for ADCs, Fmoc-N-amido-PEG4-TFP Ester was used as a starting material. acs.org The TFP ester could be reacted with one part of a payload molecule, and after deprotection of the Fmoc group, the newly exposed amine could be further functionalized. This sequential reaction capability is crucial for the controlled, step-wise assembly of multifunctional constructs. The PEGylated nature of the linker can also help to mitigate the hydrophobicity of cytotoxic payloads in ADCs, which is a significant challenge in their development. acs.org Similarly, PEG-based linkers are integral to the design of PROTACs, where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com

Solid-Phase Synthesis Applications in Chemical Biology Research

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), provides a powerful platform for the bottom-up construction of complex molecules. The Fmoc-protecting group on Fmoc-N-amido-PEG4-TFP ester makes it directly compatible with the most common SPPS chemistry. researchgate.netnih.gov

In Fmoc-based SPPS, Fmoc-N-amido-PEG4-TFP ester can be used as a specialized building block to introduce a PEGylated linker with a reactive TFP ester at a specific position within a peptide sequence. sigmaaldrich.comalkalisci.com The process involves coupling the free carboxylic acid of a resin-bound peptide to the deprotected amine of the next Fmoc-amino acid. To incorporate the linker, the Fmoc group on the terminal amino acid of the growing peptide chain is removed, and the linker's TFP ester is then reacted with a molecule containing a primary amine. Alternatively, after the peptide sequence is complete, the linker can be attached to the N-terminus.

This methodology allows for the precise placement of the TFP ester handle, which can be used post-synthesis to conjugate other molecules, such as fluorophores, drugs, or entire proteins, to the peptide. This approach has been applied in the development of peptide-based nanosystems and dendrimeric structures, where the PEG linker can provide spacing and solubility, and the TFP ester serves as a point of attachment for building higher-order structures. uni-muenchen.de

The amine-reactive TFP ester makes this compound suitable for the functionalization of solid supports, such as nanoparticles, beads, or sensor surfaces, that have been pre-activated with primary amine groups. biosynth.combiosynth.com In a typical protocol, the amine-coated surface is incubated with a solution of Fmoc-N-amido-PEG4-TFP ester. The TFP esters react with the surface amines, covalently tethering the linker to the support via stable amide bonds.

This process results in a surface decorated with Fmoc-protected amines, separated from the surface by the flexible PEG4 spacer. The Fmoc groups can then be removed under basic conditions to expose a high density of primary amines, which are available for the subsequent immobilization of biomolecules, such as oligonucleotides for the fabrication of DNA arrays or proteins for diagnostic assays. The PEG spacer helps to reduce non-specific binding to the surface and makes the terminal functional group more accessible for subsequent reactions.

Exploitation of Orthogonal Reactivity in Multifunctional Systems

A key feature of Fmoc-N-amido-PEG4-TFP ester is the orthogonal nature of its two functional groups. Orthogonal reactivity means that one functional group can be reacted selectively in the presence of the other without interference, and the protecting group of the second can be removed without affecting the first.

The TFP ester reacts with primary amines, while the Fmoc-protected amine is stable under these conditions. broadpharm.com Conversely, the Fmoc group can be selectively removed using a mild base, such as piperidine (B6355638), a reaction that does not affect the TFP ester or the newly formed amide bond from a prior conjugation. purdue.edu

This orthogonal reactivity is exploited in multi-step syntheses. For example:

Step 1: The TFP ester is reacted with the primary amine of a first molecule (Molecule A) to form a stable amide bond.

Step 2: The Fmoc protecting group is then removed with piperidine to expose a new primary amine on the linker.

Step 3: This new amine can then be reacted with a second molecule (Molecule B), for example, one containing an activated carboxylic acid, to form a second, distinct amide bond.

This allows for the controlled, sequential assembly of three different components (the linker, Molecule A, and Molecule B) into a single, complex system. This strategy is fundamental in fields like drug delivery and the construction of multifunctional imaging probes, where precise control over the molecular architecture is essential for function. nih.gov

Design of Sequential Reaction Schemes Leveraging Fmoc Deprotection and TFP Ester Amidation

The strategic design of reaction sequences using Fmoc-N-amido-PEG4-TFP ester hinges on the differential reactivity of its two terminal functional groups. This enables a two-stage conjugation process where molecules can be attached in a defined order.

The first step typically involves the amidation reaction, where the tetrafluorophenyl (TFP) ester group reacts with a primary amine on a target biomolecule. TFP esters are employed for their high reactivity towards primary amines to form stable amide bonds. lumiprobe.combiotium.com A significant advantage of TFP esters over more common N-hydroxysuccinimide (NHS) esters is their increased stability against spontaneous hydrolysis, particularly at the neutral to basic pH conditions (pH 6-9) often required for efficient amine acylation. lumiprobe.comwikipedia.orgnih.govthermofisher.com This enhanced stability ensures higher conjugation efficiency and a more reliable reaction outcome. biotium.comwikipedia.org

Once the first molecular component is conjugated via the TFP ester, the fluorenylmethyloxycarbonyl (Fmoc) protecting group at the other terminus can be selectively removed. The Fmoc group is stable under the conditions of the initial amidation reaction but can be readily cleaved under mild basic conditions. genscript.com The process, known as Fmoc deprotection, is typically achieved by treatment with a secondary amine base, most commonly a 20-30% solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). genscript.comfiveable.meuci.eduspringernature.com The mechanism involves a β-elimination reaction, which proceeds rapidly and specifically, liberating a free primary amine on the PEG linker. fiveable.mespringernature.comnih.gov This newly exposed amine is then available for a second, distinct conjugation reaction, allowing for the attachment of a second molecule of interest. This sequential approach is fundamental in the assembly of precisely defined bioconjugates, such as antibody-drug conjugates or targeted imaging agents.

| Step | Reaction | Key Reagents & Conditions | Functional Group Transformation | Purpose |

|---|---|---|---|---|

| 1 | TFP Ester Amidation | Target molecule with primary amine (e.g., protein, peptide); pH 6.0-9.0 buffer (e.g., PBS); Room temperature. thermofisher.com | TFP ester → Stable Amide Bond | Covalently attaches the linker to the first target molecule. |

| 2 | Fmoc Deprotection | 20-30% Piperidine in DMF; Room temperature. genscript.comspringernature.com | Fmoc-protected amine → Free Primary Amine | Exposes a new reactive site for the second conjugation. |

| 3 | Second Conjugation | Molecule with an amine-reactive group or a carboxylic acid (with activators like EDC, HATU). broadpharm.com | Primary Amine → New Covalent Bond (e.g., Amide) | Attaches the second target molecule to complete the conjugate. |

Compatibility and Integration with Bioorthogonal Click Chemistry Strategies in Advanced Research (e.g., SPAAC with DBCO-containing reagents)

The utility of Fmoc-N-amido-PEG4-TFP ester extends beyond simple two-step conjugations and is highly compatible with advanced bioorthogonal chemistry strategies. Bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), occur rapidly and with high specificity in complex biological environments without interfering with native cellular processes. thermofisher.comiris-biotech.de This makes them invaluable for applications like in-vivo imaging and targeted therapy.

Fmoc-N-amido-PEG4-TFP ester can serve as a foundational linker to introduce a bioorthogonal handle onto a biomolecule. A common strategy involves a multi-step sequence:

A biomolecule of interest (e.g., an antibody) is first reacted with Fmoc-N-amido-PEG4-TFP ester, attaching the linker via a stable amide bond.

The Fmoc group is then removed using standard basic conditions to unmask the terminal amine. genscript.com

This newly available amine is subsequently reacted with a heterobifunctional reagent that contains an amine-reactive ester (such as an NHS or TFP ester) and a bioorthogonal functional group. For SPAAC applications, a dibenzocyclooctyne (DBCO) containing reagent like DBCO-PEG4-NHS ester is often used. medchemexpress.commedchemexpress.com This step covalently attaches the DBCO moiety to the biomolecule via the PEG linker.

The resulting DBCO-labeled biomolecule is now primed for a highly selective, copper-free click reaction with any molecule bearing an azide (B81097) group. thermofisher.commedchemexpress.com This modular approach, enabled by the sequential reactivity of the Fmoc-N-amido-PEG4-TFP ester, allows researchers to construct sophisticated, multifunctional systems. For instance, it has been applied in the development of probes for expansion microscopy (ExM) where multifunctional linkers are essential for probing metabolically labeled biomolecules. nih.gov This integration of traditional crosslinking chemistry with bioorthogonal strategies provides a powerful and flexible platform for advanced research in chemical biology and nanomedicine. nih.govuni-muenchen.de

| Component/Step | Description | Example Reagent | Reaction Type |

|---|---|---|---|

| Initial Linker | Heterobifunctional linker with orthogonal protecting groups. | Fmoc-N-amido-PEG4-TFP ester | N/A |

| Step 1: First Conjugation | Attachment of linker to the primary biomolecule (e.g., Protein A). | Protein A (-NH₂) | TFP Ester Amidation |

| Step 2: Deprotection | Removal of the Fmoc group to expose a primary amine. | Piperidine in DMF | Base-mediated elimination |

| Step 3: Bioorthogonal Handle Installation | Reaction of the exposed amine with a DBCO-containing crosslinker. | DBCO-PEG4-NHS ester medchemexpress.com | NHS Ester Amidation |

| Step 4: Bioorthogonal Ligation | Copper-free click reaction of the DBCO-labeled biomolecule with an azide-labeled molecule. | Molecule B (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Research Applications and Illustrative Findings

Development of Advanced Bioconjugates for Chemical Biology Probes

Fmoc-N-amido-PEG4-TFP ester is instrumental in the development of sophisticated bioconjugates that serve as probes to investigate biological processes. Its architecture allows for the precise installation of reporters, such as fluorescent dyes, and therapeutic agents onto biomolecules.

The TFP ester moiety of Fmoc-N-amido-PEG4-TFP ester is highly effective for conjugating fluorophores to biomolecules. lumiprobe.comwikipedia.org This is particularly valuable in the synthesis of fluorescently labeled peptides and proteins for use in molecular imaging and flow cytometry. The process typically involves the reaction of the TFP ester with an amine-containing fluorescent dye. The resulting Fmoc-PEG-dye conjugate can then be used in SPPS to incorporate the fluorescent label at a specific site within a peptide sequence. The hydrophilicity imparted by the PEG4 spacer can help to prevent the aggregation often associated with hydrophobic dyes, thereby preserving the biological activity of the labeled molecule.

| Feature of Fmoc-N-amido-PEG4-TFP ester | Advantage in Fluorescent Labeling |

| TFP ester | Efficiently reacts with amine-functionalized dyes to form stable amide bonds. lumiprobe.comwikipedia.org |

| PEG4 spacer | Increases the water solubility of the dye-conjugate, reducing aggregation and improving handling. chempep.com |

| Fmoc group | Allows for site-specific incorporation of the fluorescent probe during solid-phase peptide synthesis. nih.govnih.gov |

In the realm of targeted therapeutics, the linker connecting the targeting moiety (e.g., a peptide or antibody) to the cytotoxic drug is a critical determinant of the conjugate's efficacy and safety. broadpharm.com PEG linkers are widely employed in the design of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity. chempep.comadcreview.combiochempeg.com

Fmoc-N-amido-PEG4-TFP ester is an ideal building block for creating PDCs and ADCs with precisely defined linker sequences. The TFP ester can be used to attach a potent drug molecule, while the Fmoc-protected amine allows for the subsequent conjugation to a peptide or antibody. The defined length of the PEG4 spacer ensures homogeneity of the final product, which is a significant advantage over polydisperse PEG linkers that can lead to heterogeneous mixtures of conjugates. labinsights.nl This homogeneity improves the batch-to-batch reproducibility and simplifies the characterization of the conjugate. labinsights.nl Furthermore, the hydrophilic nature of the PEG linker can help to overcome the hydrophobicity of many cytotoxic payloads, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation. adcreview.comresearchgate.net

| Component | Role in PDC/ADC Synthesis |

| TFP ester | Covalently attaches the cytotoxic drug to the linker. |

| PEG4 spacer | Enhances solubility, improves pharmacokinetics, and allows for higher drug loading. adcreview.comresearchgate.net |

| Fmoc group | Enables the attachment of the drug-linker cassette to the targeting peptide or antibody. |

Creation of Functionalized Biomaterials and Engineered Surfaces for Scientific Study

The modification of surfaces with biomolecules is a cornerstone of many modern biomedical research techniques, from biosensors to cell culture platforms. Fmoc-N-amido-PEG4-TFP ester provides a robust method for the functionalization of a variety of material surfaces.

The creation of surfaces that can resist non-specific protein adsorption while allowing for the specific immobilization of biomolecules is crucial for the development of reliable bioassays and medical implants. nih.govacs.orgrsc.orgnih.govresearchgate.net PEGylation is a well-established strategy for rendering surfaces "non-fouling" by creating a hydrophilic barrier that repels proteins. biochempeg.com

Fmoc-N-amido-PEG4-TFP ester can be used to create such bio-interfaces. The TFP ester can react with amine-functionalized surfaces to create a dense layer of PEG chains. nih.govacs.orgresearchgate.net The terminal Fmoc group can then be deprotected to reveal an amine, which can be used for the covalent attachment of specific biomolecules, such as enzymes, antibodies, or peptides. This approach allows for the fabrication of surfaces with spatially controlled chemistry, where specific biomolecules are immobilized on a background that resists non-specific binding.

The functionalization of nanoparticles with PEG is a widely used strategy to improve their biocompatibility and pharmacokinetic properties for applications in targeted drug delivery and medical imaging. researchgate.netscientific.netnih.govrsc.orgrsc.orgnih.gov PEGylation creates a hydrophilic shell around the nanoparticle, which can reduce protein adsorption, prevent recognition by the immune system, and prolong circulation time. researchgate.netrsc.orgrsc.orgnih.gov

Fmoc-N-amido-PEG4-TFP ester can be employed to functionalize nanoparticles that have been surface-modified with primary amines. The TFP ester reacts with these amines to covalently attach the PEG linker to the nanoparticle surface. The terminal Fmoc group can then be deprotected to provide a reactive handle for the conjugation of targeting ligands, such as peptides or antibodies, that can direct the nanoparticle to specific cells or tissues.

| Application | Role of Fmoc-N-amido-PEG4-TFP ester |

| Bio-interface Fabrication | Creates a non-fouling PEG layer on a surface with a terminal amine for specific biomolecule immobilization. nih.govbiochempeg.com |

| Nanomaterial Functionalization | Provides a hydrophilic PEG shell to improve biocompatibility and a reactive site for attaching targeting ligands. researchgate.netnih.govrsc.org |

Contributions to Fundamental Chemical Biology and Peptide Science

Beyond its specific applications, Fmoc-N-amido-PEG4-TFP ester contributes to the broader fields of chemical biology and peptide science by providing a versatile tool for the construction of novel molecular architectures. The ability to combine the principles of solid-phase peptide synthesis with precise bioconjugation techniques opens up new avenues for creating peptides with tailored properties and functions. nih.govnih.govsemanticscholar.orgpeptide.comacs.org For example, this linker can be used to create branched peptides, cyclized peptides, or peptides conjugated to non-peptidic moieties, all of which can have unique biological activities. The enhanced stability of the TFP ester compared to NHS esters also provides a more reliable method for these conjugations, leading to higher yields and purer products. lumiprobe.comwikipedia.orgthieme-connect.comechemi.com

Synthesis of Complex Modified Peptides and Peptidomimetics for Structural and Functional Investigations

The chemical architecture of Fmoc-N-amido-PEG4-TFP ester makes it a valuable reagent in the synthesis of complex modified peptides and peptidomimetics. The Fmoc group is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its direct incorporation into a growing peptide chain. vectorlabs.com The TFP ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. vectorlabs.com The intervening PEG4 linker is a short, hydrophilic spacer that can impart favorable physicochemical properties to the resulting molecule, such as increased aqueous solubility and reduced steric hindrance. vectorlabs.com

Illustrative Research Applications:

While specific studies detailing the use of Fmoc-N-amido-PEG4-TFP ester in the synthesis of complex modified peptides are not extensively documented in publicly available literature, its structural features suggest its utility in several key areas of peptide research:

Peptide Cyclization: The bifunctional nature of this reagent could be exploited for the cyclization of peptides. Following the incorporation of the PEG linker via the Fmoc-protected amine, the TFP ester could be reacted with an amine group elsewhere in the peptide sequence to form a cyclic peptide-PEG conjugate. This modification can enhance peptide stability and bioactivity.

Synthesis of Branched and Multi-valent Peptides: By attaching Fmoc-N-amido-PEG4-TFP ester to the side chain of an amino acid like lysine, a new point of attachment is created. After deprotection of the Fmoc group, a second peptide chain can be synthesized, leading to the formation of branched or multi-valent peptide structures. Such constructs are often used to mimic or inhibit protein-protein interactions.

Development of Peptide-Drug Conjugates (PDCs): The TFP ester can be used to conjugate a therapeutic payload, such as a small molecule drug, to a targeting peptide. The PEG4 linker in this context can improve the pharmacokinetic properties of the conjugate.

Probing Structure-Activity Relationships: The defined length of the PEG4 spacer allows for systematic studies of the impact of linker length and composition on the biological activity of a modified peptide. By comparing the activity of peptides modified with different length PEG linkers, researchers can gain insights into the optimal spatial arrangement for receptor binding or other molecular interactions.

A summary of the potential modifications to peptides using this reagent is presented in the table below.

| Modification Type | Synthetic Strategy | Potential Application |

| PEGylation | Reaction of TFP ester with N-terminal amine or lysine side chain | Improved solubility and pharmacokinetics |

| Cyclization | Intramolecular reaction between the TFP ester and an amine within the peptide | Enhanced stability and constrained conformation |

| Branching | Attachment to a lysine side chain, followed by further peptide synthesis | Multivalent binding, mimicking protein complexes |

Design and Assembly of Sequence-Defined Oligomeric and Polymeric Systems in Controlled Synthesis

The precise control over monomer sequence is a defining feature of biological polymers like proteins and nucleic acids, and recreating this control in synthetic systems is a major goal of polymer chemistry. The characteristics of Fmoc-N-amido-PEG4-TFP ester make it a suitable building block for the bottom-up synthesis of sequence-defined oligomers and polymers.

Illustrative Research Applications:

The iterative nature of solid-phase synthesis, enabled by the Fmoc protecting group, allows for the stepwise assembly of monomers into a chain with a predetermined sequence. While specific examples utilizing Fmoc-N-amido-PEG4-TFP ester for this purpose are not readily found in published research, its application can be extrapolated from established synthetic methodologies.

Solid-Phase Synthesis of Sequence-Defined PEGylated Oligomers: Fmoc-N-amido-PEG4-TFP ester can be used as a monomer in a repetitive cycle of deprotection and coupling on a solid support. In each step, the Fmoc group is removed, and the revealed amine is then reacted with the TFP ester of the next incoming monomer. This process allows for the creation of monodisperse, sequence-defined oligo(amido-PEG) chains.

Construction of Peptide-Polymer Hybrids: This reagent can be used to bridge peptide and polymer synthesis. A peptide can be assembled on a solid support, and then Fmoc-N-amido-PEG4-TFP ester can be added as a linker, followed by the stepwise addition of other monomers to create a block copolymer with a distinct peptide and a sequence-defined synthetic polymer block.

Development of Functional Polymeric Scaffolds: By incorporating other functional monomers into the sequence-defined polymer chain, materials with precisely positioned functional groups can be created. For example, monomers containing reactive groups for click chemistry could be interspersed with the PEG4 units, allowing for subsequent site-specific modification of the polymer.

The table below outlines the potential of this compound in creating sequence-defined polymeric systems.

| System Type | Synthetic Approach | Key Features |

| Sequence-Defined Oligo(amido-PEG) | Iterative solid-phase synthesis | Monodisperse, precise monomer sequence |

| Peptide-Polymer Block Copolymers | Combination of peptide synthesis and stepwise polymerization | Combines biological function with synthetic polymer properties |

| Functional Polymeric Scaffolds | Co-polymerization with other functional monomers | Spatially defined presentation of functional groups |

Analytical and Characterization Methodologies in Research Applications

Spectroscopic Techniques for Conjugate Structural Elucidation and Verification

Spectroscopic methods are fundamental to verifying the covalent attachment of the PEG linker to the target biomolecule. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are powerful, complementary techniques for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for characterizing PEGylated molecules. nih.govintertek.com In ¹H NMR analysis, the successful conjugation of the Fmoc-N-amido-PEG4 linker is confirmed by the appearance of characteristic signals from the PEG chain's ethylene (B1197577) glycol protons, typically observed as a prominent peak around 3.6 ppm. Furthermore, shifts in the resonance of protons adjacent to the conjugation site (e.g., the alpha- and epsilon-protons of a lysine (B10760008) residue) provide direct evidence of covalent bond formation. This technique is invaluable for confirming the presence of the PEG moiety on the final conjugate. nih.gov

Mass Spectrometry (MS) provides definitive confirmation of conjugation by measuring the mass increase of the target biomolecule. For decades, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been a primary tool for characterizing PEGylated proteins, allowing for the accurate determination of the average molecular weight and the degree of PEGylation. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI-MS), is also widely used and can be coupled with chromatographic separation for more complex mixtures. nih.gov

Upon conjugation with Fmoc-N-amido-PEG4-TFP ester, the mass of the biomolecule is expected to increase by the mass of the PEG linker minus the TFP leaving group. MS analysis can distinguish between unconjugated, mono-PEGylated, and poly-PEGylated species, providing a profile of the reaction's outcome. canterbury.ac.nz Advanced MS techniques, such as tandem MS (MS/MS), can even be used to identify the specific sites of PEGylation by analyzing the fragmentation patterns of the modified peptide or protein. nih.govresearchgate.net

| Analyte | Theoretical Mass (Da) | Observed Mass (m/z) | Interpretation |

| Unconjugated Peptide | 1500.0 | 1500.8 | Starting material |

| Mono-PEGylated Peptide | 1969.4 | 1970.2 | Successful conjugation of one PEG linker |

| Di-PEGylated Peptide | 2438.8 | 2439.5 | Conjugation of two PEG linkers |

Table 1. Illustrative MALDI-TOF MS data for the analysis of a model peptide before and after conjugation with Fmoc-N-amido-PEG4-TFP ester. The mass of the added moiety (Fmoc-N-amido-PEG4-) is 469.4 Da.

Chromatographic Purity Assessment of Synthesized Conjugates

Chromatography is essential for separating the final conjugate from starting materials, by-products, and excess reagents, thereby allowing for a robust assessment of its purity. moravek.compurdue.edu

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.govaxispharm.com Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. acs.orgnih.gov The covalent attachment of the hydrophilic PEG4 linker significantly alters the polarity of the target biomolecule. Consequently, the PEGylated conjugate will typically have a shorter retention time (elute earlier) on an RP-HPLC column compared to the more hydrophobic, unconjugated parent molecule. acs.org This distinct shift in elution profile serves as a primary indicator of a successful reaction and allows for the quantification of product purity by integrating the area of the respective peaks in the chromatogram. magtechjournal.com

| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |

| Unconjugated Peptide | 15.2 | 4.5 | Residual starting material |

| Fmoc-N-amido-PEG4-Peptide | 12.8 | 95.1 | Purified Conjugate |

| TFP by-product | 3.1 | 0.4 | Reaction by-product |

Table 2. Example RP-HPLC data for a reaction mixture involving a model peptide and Fmoc-N-amido-PEG4-TFP ester. The earlier elution of the conjugate confirms its increased hydrophilicity.

Other HPLC methods, such as Size-Exclusion Chromatography (SEC), can also be employed to assess purity, particularly for larger protein conjugates. SEC separates molecules based on their hydrodynamic volume, with larger, PEGylated proteins eluting earlier than their smaller, unconjugated counterparts. canterbury.ac.nz

Quantitative Assessment of Conjugation Efficiency and Degree of Labeling (DOL)

Beyond confirming the structure and purity, it is crucial to quantify the efficiency of the conjugation reaction. This is often expressed as the Degree of Labeling (DOL), which defines the average number of PEG linkers attached to each biomolecule. aatbio.comhypermol.com

A common method for determining the DOL involves UV-Vis spectrophotometry. gbiosciences.com This technique leverages the distinct absorbance properties of the biomolecule (e.g., proteins at 280 nm) and a chromophore on the linker. In the case of this specific reagent, the Fmoc protecting group has a strong absorbance maximum around 266-301 nm. However, as the Fmoc group is often removed in subsequent steps, a more direct quantification of the protein and a label attached to the other end of the PEG linker is more common.

For a conjugate where the Fmoc group is retained or replaced with another chromophore, the DOL can be calculated using the Beer-Lambert law. The absorbance of the purified conjugate is measured at two wavelengths: one for the maximum absorbance of the protein (typically 280 nm) and one for the label. A correction factor is necessary because the label may also absorb at 280 nm. gbiosciences.comaatbio.com

The concentration of the protein in the conjugate is calculated as: Protein Concentration (M) = [(A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein] × Dilution Factor

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

Aₘₐₓ is the absorbance of the conjugate at the maximum wavelength of the label.

CF is the correction factor (A₂₈₀ of the label / Aₘₐₓ of the label).

ε_protein is the molar extinction coefficient of the protein at 280 nm.

The concentration of the label is then calculated: Label Concentration (M) = [Aₘₐₓ / ε_label] × Dilution Factor

Finally, the Degree of Labeling is the molar ratio: DOL = Label Concentration / Protein Concentration gbiosciences.com

Future Directions and Emerging Research Avenues

Innovation in Next-Generation Bioconjugation Strategies Utilizing Advanced Linkers

The biopharmaceutical landscape is continually evolving, with a demand for more precise and stable bioconjugates. Fmoc-N-amido-PEG4-TFP ester is poised to play a significant role in these next-generation strategies. The 2,3,5,6-tetrafluorophenyl (TFP) ester offers distinct advantages over the more commonly used N-hydroxysuccinimidyl (NHS) esters. TFP esters exhibit greater hydrolytic stability, particularly in aqueous environments, which translates to more efficient and reproducible conjugation reactions with primary amines on biomolecules. vectorlabs.comnih.govulab360.comvectorlabs.comwikipedia.org This increased stability allows for longer reaction times and better control over the degree of labeling, which is crucial for optimizing the therapeutic efficacy and reducing the immunogenicity of protein-drug conjugates. ulab360.com

The optimal pH range for TFP ester conjugation is slightly higher (7.5-8.0) compared to NHS esters (7.0-7.5), providing an alternative reaction condition for pH-sensitive biomolecules. vectorlabs.comvectorlabs.com The Fmoc-protecting group allows for the selective and sequential introduction of the PEG linker into peptides during solid-phase peptide synthesis (SPPS). vectorlabs.com This enables the precise placement of the linker within a peptide sequence, which can be critical for maintaining biological activity. The discrete PEG4 spacer offers a defined length, ensuring uniformity in the final bioconjugate, a critical factor for regulatory approval and consistent therapeutic performance.

Future research is expected to leverage these properties to develop more complex and targeted bioconjugates. This includes the site-specific PEGylation of therapeutic proteins and antibodies to enhance their pharmacokinetic profiles, as well as the construction of sophisticated antibody-drug conjugates (ADCs) where the linker's stability and defined length are paramount for effective drug delivery to cancer cells. vectorlabs.com

Exploration of Novel Applications in Bio-inspired Materials Science and Nanotechnology

The hydrophilic and flexible nature of the polyethylene (B3416737) glycol (PEG) chain in Fmoc-N-amido-PEG4-TFP ester makes it an attractive building block for the development of novel bio-inspired materials and for the surface modification of nanoparticles. PEGylation is a well-established technique to improve the biocompatibility of materials and reduce non-specific protein adsorption, a phenomenon known as the "stealth" effect. peptide.com

In the realm of bio-inspired materials, this linker can be used to create hydrogels with tailored properties. For instance, Fmoc-protected amino acids have been shown to be effective low molecular weight hydrogelators. rsc.org By incorporating Fmoc-N-amido-PEG4-TFP ester into these systems, it is possible to introduce reactive sites for the covalent attachment of bioactive molecules, such as growth factors or enzymes, to create functional biomaterials for tissue engineering and regenerative medicine.

In nanotechnology, the functionalization of nanoparticle surfaces with PEG linkers is crucial for their in vivo applications. The TFP ester allows for the efficient covalent attachment of the PEG linker to amine-functionalized nanoparticles, improving their colloidal stability and circulation time. vectorlabs.com The terminal Fmoc group can then be deprotected to expose a primary amine, which can be used for the subsequent attachment of targeting ligands, such as antibodies or peptides, to create targeted drug delivery systems or diagnostic imaging agents. Research in this area is likely to focus on creating multifunctional nanoparticles with precise control over surface chemistry, enabled by versatile linkers like Fmoc-N-amido-PEG4-TFP ester.

Advancements in Automated Synthesis Protocols Leveraging Fmoc-N-amido-PEG4-TFP Ester

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides and small proteins. The use of the Fmoc protecting group is a cornerstone of modern SPPS due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains. nih.gov Fmoc-N-amido-PEG4-TFP ester is ideally suited for integration into automated synthesis protocols. vectorlabs.com

The pre-activated TFP ester eliminates the need for in situ activation of a carboxylic acid, streamlining the coupling process and potentially increasing the efficiency of automated synthesizers. vectorlabs.com This is particularly advantageous for the synthesis of complex peptides or for the incorporation of the PEG linker at a specific site within the peptide chain. The defined length of the PEG4 spacer ensures the homogeneity of the synthesized molecules, a critical quality attribute for therapeutic peptides.

Future advancements in this area may involve the development of novel automated platforms that can perform both peptide synthesis and subsequent conjugation in a continuous flow system. The stability of the TFP ester would be highly beneficial in such systems, allowing for efficient conjugation to other molecules, such as small molecule drugs or imaging agents, immediately after the peptide is synthesized and cleaved from the solid support. This would enable the rapid and automated production of a wide range of well-defined peptide conjugates for various biomedical applications.

Interdisciplinary Research Integrating Fmoc-N-amido-PEG4-TFP Ester with Cutting-Edge Imaging or Sensing Technologies

The development of advanced imaging probes and biosensors is a rapidly growing field of interdisciplinary research. The properties of Fmoc-N-amido-PEG4-TFP ester make it a valuable tool for the construction of these sophisticated molecular tools. The TFP ester provides a reliable method for attaching the linker to amine-containing fluorophores, quenchers, or other reporter molecules. wikipedia.org

In the field of biomedical imaging, this linker can be used to synthesize multimodal imaging agents. For example, a targeting peptide synthesized with an incorporated Fmoc-N-amido-PEG4-TFP ester could be conjugated to both a fluorescent dye and a radionuclide chelator. This would allow for the visualization of the probe's biodistribution using both fluorescence imaging and positron emission tomography (PET), providing complementary information at different spatial resolutions. The PEG4 spacer can also help to improve the solubility and pharmacokinetic properties of the imaging probe.

In the area of biosensors, the TFP ester can be used to immobilize capture probes, such as antibodies or nucleic acids, onto the surface of a sensor chip. The PEG linker can act as a spacer to extend the capture probe away from the surface, improving its accessibility to the target analyte and reducing steric hindrance. nih.gov The Fmoc group could be utilized in a multi-step functionalization process to create complex sensor surfaces. Future research will likely focus on integrating this linker into novel sensor platforms, such as those based on surface plasmon resonance (SPR) or graphene-based field-effect transistors, to develop highly sensitive and specific diagnostic devices.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing and characterizing Fmoc-N-amido-PEG4-TFP ester?

- Methodological Answer : Synthesis involves coupling Fmoc-protected amines with PEG4-TFP ester via amidation. Key parameters include:

- Purity : Use HPLC (≥95% purity threshold) and TLC to monitor reaction progress and confirm product integrity .

- Structural validation : Employ -NMR and -NMR to verify Fmoc (δ 7.2–7.8 ppm for aromatic protons) and PEG4 spacer (δ 3.5–3.7 ppm for ethylene oxide units) .

- Stability : Store at -20°C in anhydrous, light-protected conditions to prevent TFP ester hydrolysis .

Q. How does the TFP ester group influence conjugation efficiency compared to NHS or Pfp esters?

- Methodological Answer : TFP esters exhibit higher reactivity toward primary amines due to electron-withdrawing trifluoromethyl groups, enabling faster conjugation under mild conditions (pH 7–9, 4–25°C). Compare kinetics using UV-Vis spectroscopy to track amine consumption (e.g., ε-ninhydrin assay) . NHS esters require longer reaction times but offer better aqueous solubility, while Pfp esters (e.g., Fmoc-Gln-OPfp) are more stable but less reactive .

Q. What solvent systems optimize solubility and reactivity for Fmoc-N-amido-PEG4-TFP ester?

- Methodological Answer : The compound is soluble in DMF, DCM, and DMSO but insoluble in water. For aqueous reactions, pre-dissolve in DMSO (≤10% v/v) to maintain reactivity. Avoid prolonged exposure to moisture to prevent premature hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of the TFP ester during long-term storage or complex reaction setups?

- Methodological Answer :

- Lyophilization : Lyophilize aliquots under inert gas (argon/nitrogen) to minimize hydrolysis .

- Stabilizers : Add 1–5% (w/w) molecular sieves to absorb residual moisture in organic solvents .

- Kinetic monitoring : Use -NMR to track TFP ester degradation (δ -60 to -70 ppm for trifluoromethyl groups) .

Q. What experimental strategies resolve conflicting data on PEG4 spacer length vs. bioconjugate stability?

- Methodological Answer :

- Comparative studies : Synthesize analogs with shorter (PEG2) or longer (PEG12) spacers and assess stability via SEC-HPLC or MALDI-TOF under physiological conditions (e.g., PBS, 37°C) .

- Molecular dynamics (MD) simulations : Model PEG4’s flexibility and steric effects on conjugate aggregation or proteolytic resistance .

Q. How do Fmoc protection/deprotection protocols impact downstream applications in peptide-PEG4-TFP conjugates?

- Methodological Answer :

- Deprotection : Use 20% piperidine/DMF (v/v) for 30 min to remove Fmoc, confirmed by UV absorbance loss at 301 nm .

- Side reactions : Monitor for PEG4 chain cleavage during deprotection via LC-MS. Optimize reaction time/temperature to balance efficiency and spacer integrity .

Q. What analytical techniques differentiate between PEG4-TFP ester isomers or byproducts?

- Methodological Answer :

- High-resolution MS : Identify PEG4 oligomerization byproducts (e.g., dimers) using exact mass analysis (e.g., Q-TOF) .

- Ion mobility spectrometry (IMS) : Resolve structural isomers based on collision cross-section differences .

Troubleshooting Guide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.